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Compound of Interest

Compound Name: 3,4-Difluorohydrocinnamic acid

Cat. No.: B071690 Get Quote

Introduction

3,4-Difluorohydrocinnamic acid, with the IUPAC name 3-(3,4-difluorophenyl)propanoic acid,

is a fluorinated derivative of hydrocinnamic acid.[1] As a research chemical and building block,

its utility in medicinal chemistry and materials science is predicated on a thorough

understanding of its physicochemical properties. The introduction of two fluorine atoms to the

phenyl ring significantly influences the molecule's electronic characteristics, lipophilicity, and

metabolic stability, making it an interesting candidate for further synthetic applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals. It provides a detailed summary of the core physicochemical

properties of 3,4-Difluorohydrocinnamic acid, standardized experimental protocols for their

determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties
The fundamental identifiers and physicochemical parameters of 3,4-Difluorohydrocinnamic
acid are summarized below. Quantitative data has been compiled from available chemical

databases and literature.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

IUPAC Name 3-(3,4-difluorophenyl)propanoic acid

CAS Number 161712-75-0

Molecular Formula C₉H₈F₂O₂

Molecular Weight 186.16 g/mol

Canonical SMILES C1=CC(=C(C=C1CCC(=O)O)F)F

InChI Key UOZIYCHJMUNLIG-UHFFFAOYSA-N

Physical Form Solid

Table 2: Quantitative Physicochemical Data
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Property Value Source

Melting Point 49-53 °C [2]

Boiling Point 277.7 - 278 °C (at 760 mmHg) [2]

Density 1.312 g/cm³ [2]

Flash Point 122 °C [2]

Vapor Pressure 0.00213 mmHg (at 25°C) [2]

Refractive Index 1.503 [2]

pKa

Data not readily available;

requires experimental

determination.

logP

Data not readily available;

requires experimental

determination.

Solubility

Data not readily available;

likely soluble in polar organic

solvents like methanol,

ethanol, and DMSO.

Spectroscopic Profile
While specific spectra for 3,4-Difluorohydrocinnamic acid are not widely published, its

structural features suggest a predictable spectroscopic profile essential for its identification and

characterization.

Table 3: Expected Spectroscopic Characteristics
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Technique Expected Characteristics

¹H NMR

- Aromatic Region (Ar-H): Complex multiplets

between δ 7.0-7.3 ppm. - Aliphatic Region (-

CH₂-): Two distinct triplets, corresponding to the

two methylene groups of the propanoic acid

chain, typically between δ 2.5-3.0 ppm. -

Carboxylic Acid Proton (-COOH): A broad singlet

at δ > 10 ppm, which may be exchangeable with

D₂O.

¹³C NMR

- Carbonyl Carbon (C=O): Signal at δ > 170

ppm. - Aromatic Carbons (Ar-C): Multiple signals

between δ 115-155 ppm. Carbons directly

bonded to fluorine will show large coupling

constants (¹JC-F). - Aliphatic Carbons (-CH₂-):

Two signals in the δ 25-40 ppm range.

FT-IR

- O-H Stretch (Carboxylic Acid): A very broad

band from ~2500 to 3300 cm⁻¹. - C-H Stretch

(Aromatic/Aliphatic): Peaks around 2850-3100

cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp

absorption band around 1700-1725 cm⁻¹. - C-F

Stretch: Strong absorptions in the 1100-1300

cm⁻¹ region.

Mass Spec.

- Molecular Ion (M⁺): A peak at m/z = 186.16. -

Fragmentation: Expect loss of the carboxylic

group (-COOH, 45 Da) and fragmentation of the

ethyl chain.

Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical

properties of 3,4-Difluorohydrocinnamic acid.

Protocol 1: Determination of Melting Point

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b071690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs, which is a key indicator of purity.

Materials:

3,4-Difluorohydrocinnamic acid sample

Capillary tubes (one end sealed)

Melting point apparatus

Spatula

Procedure:

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

Loading the Capillary: Invert a capillary tube and press the open end into the powdered

sample. A small amount of solid (1-2 mm height) should enter the tube.

Packing the Sample: Gently tap the sealed end of the capillary on a hard surface to pack the

solid tightly into the bottom.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Heating:

For a preliminary measurement, heat the sample rapidly to get an approximate melting

point.

For an accurate measurement, allow the block to cool to at least 20°C below the

approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.

Observation and Recording:

Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has completely melted (T₂).

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2°C) typically

indicates a pure compound.

Protocol 2: Determination of pKa by Potentiometric
Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which

is critical for understanding its ionization state at different pH values.

Materials:

3,4-Difluorohydrocinnamic acid

Calibrated pH meter with an electrode

Magnetic stirrer and stir bar

Buret

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Deionized water and a suitable co-solvent if needed (e.g., methanol or ethanol)

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

Solution Preparation: Accurately weigh a sample of 3,4-Difluorohydrocinnamic acid and

dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a

solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength

(e.g., 0.15 M).

Titration Setup: Place the solution in a beaker on a magnetic stirrer. Immerse the pH

electrode in the solution, ensuring the stir bar does not strike it.
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Titration:

Record the initial pH of the solution.

Slowly add small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH

solution from the buret.

After each addition, allow the pH reading to stabilize and record the pH and the total

volume of titrant added.

Continue this process well past the equivalence point, where a sharp change in pH

occurs.

Data Analysis:

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

The half-equivalence point occurs at exactly half the volume of NaOH required to reach

the equivalence point.

The pKa is equal to the pH of the solution at the half-equivalence point.

Protocol 3: Determination of logP by Shake-Flask
Method
Objective: To determine the octanol-water partition coefficient (logP), a measure of the

compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

Materials:

3,4-Difluorohydrocinnamic acid

n-Octanol (reagent grade)

Phosphate-buffered saline (PBS) or deionized water (pH adjusted to 7.4)
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Separatory funnels or centrifuge tubes

Mechanical shaker or rotator

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water

or PBS) for at least 24 hours to ensure mutual saturation. Allow the layers to separate

completely.

Sample Preparation: Prepare a stock solution of 3,4-Difluorohydrocinnamic acid in the

pre-saturated aqueous phase.

Partitioning:

In a separatory funnel or tube, add a known volume of the pre-saturated n-octanol and a

known volume of the compound's stock solution in the aqueous phase.

Seal the container and shake vigorously for 1-2 hours at a constant temperature to allow

the compound to partition between the two phases and reach equilibrium.

Phase Separation: Allow the layers to separate completely. If an emulsion forms,

centrifugation may be necessary.

Quantification:

Carefully withdraw a sample from both the n-octanol and aqueous layers.

Determine the concentration of the compound in each phase using a pre-validated

analytical method (e.g., HPLC-UV).

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase: P = [Concentration]octanol /

[Concentration]aqueous
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The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Synthesis and Characterization Workflows
The following diagrams illustrate a plausible synthetic route for 3,4-Difluorohydrocinnamic
acid and a general workflow for its subsequent physicochemical characterization.

trans-3,4-Difluorocinnamic Acid
(Precursor)

Catalytic Hydrogenation
(Reduction of C=C bond)

H₂, Pd/C Catalyst
Solvent (e.g., Ethanol)

Purification
(Filtration & Recrystallization)

3,4-Difluorohydrocinnamic Acid
(Final Product)

Click to download full resolution via product page

Caption: Plausible synthetic route to the target compound.
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General Workflow for Physicochemical Characterization

Initial Assessment

Structural Verification Property Determination

Sample Acquisition
(Synthesis or Purchase)

Visual Inspection
(Color, Form)

Melting Point Determination
(Purity Check)

NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Solubility Screening

pKa Determination

logP Measurement

Final Data Compilation
& Purity Assessment (e.g., HPLC)
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Caption: General workflow for physicochemical characterization.

Conclusion
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3,4-Difluorohydrocinnamic acid is a valuable compound for synthetic chemistry, yet

comprehensive experimental data on its physicochemical properties remain sparse in public

literature. This guide provides the foundational data available, along with robust, standardized

protocols for the empirical determination of its melting point, pKa, and logP. The provided

workflows for synthesis and characterization offer a logical framework for researchers. Accurate

characterization using these methods is a prerequisite for the successful application of this

molecule in drug discovery, materials science, and other advanced research fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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